Lantibiotic mutacin-2

Antimicrobial mechanism of action Lantibiotic classification ATP depletion assay

Lantibiotic mutacin-2 (also designated Mutacin II, H-29B, or J-T8) is a ribosomally synthesized and post-translationally modified peptide antibiotic of 3,245 Da produced by group II strains of Streptococcus mutans. It belongs to the type A-II subgroup of the lacticin 481 family of lantibiotics and contains two lanthionines, one β-methyllanthionine, and a didehydrobutyrine residue at position Thr25.

Molecular Formula
Molecular Weight
Cat. No. B1576236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLantibiotic mutacin-2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lantibiotic Mutacin-2 (Mutacin II) Procurement Guide — Product Identity and Core Characteristics


Lantibiotic mutacin-2 (also designated Mutacin II, H-29B, or J-T8) is a ribosomally synthesized and post-translationally modified peptide antibiotic of 3,245 Da produced by group II strains of Streptococcus mutans [1]. It belongs to the type A-II subgroup of the lacticin 481 family of lantibiotics and contains two lanthionines, one β-methyllanthionine, and a didehydrobutyrine residue at position Thr25 [2]. Its mature sequence comprises 27 amino acid residues (NRWWQGVVPTVSYECRMNSWQHVFTCC) forming three intramolecular thioether bridges (Cys15–Ser/Thr10, Cys26–Ser/Thr12, Cys27–Ser/Thr19) [3]. UniProt accession O54329 provides curated functional annotation and sequence data [1].

Why Mutacin-2 Cannot Be Freely Substituted with Nisin, Mutacin 1140, or Lacticin 481 in Research and Development


Mutacin-2 occupies a mechanistically distinct position among lantibiotics that precludes simple substitution with more widely available alternatives such as nisin, mutacin 1140, or lacticin 481. Unlike type A-I pore-formers (e.g., nisin) that require lipid II binding and membrane permeabilization, and unlike type B lantibiotics that inhibit peptidoglycan biosynthesis, mutacin-2 acts by rapidly depleting the intracellular ATP pool and inhibiting essential enzyme functions at the level of metabolic energy generation — a mode of action that does not fit the established type A or type B classification [1]. Its near-zero net charge at physiological pH contrasts sharply with the highly cationic character of nisin (+4 at pH 7) and mutacin 1140, conferring unique solubility and diffusion properties that affect experimental handling, formulation, and bioactivity assessment [2]. Furthermore, its documented spectrum includes Gram-negative targets (Helicobacter pylori, Campylobacter jejuni, Neisseria gonorrhoeae) that are not covered by nisin or mutacin 1140 at comparable concentrations [3]. These non-interchangeable features make compound-specific procurement essential for any study targeting energy-metabolism inhibition, oral biofilm ecology, or Gram-negative pathogen control.

Mutacin-2 Quantitative Differentiation Evidence Against Closest Lantibiotic Comparators


Evidence Item 1: Unique Mechanism of Action — Intracellular ATP Depletion vs. Pore Formation (Nisin) and Cell Wall Inhibition (Mersacidin)

Mutacin-2 is explicitly excluded from both the type A (pore-forming) and type B (phospholipase/peptidoglycan biosynthesis inhibition) lantibiotic classes based on experimental evidence in glucose-energized cells of Streptococcus sobrinus. At bactericidal concentrations, mutacin-2 rapidly depletes the intracellular ATP pool and prevents ATP generation, whereas type A lantibiotics such as nisin form pores via lipid II binding and type B lantibiotics such as mersacidin inhibit transglycosylation [1]. This was concluded from direct measurements showing that mutacin-2's action is strictly correlated with ATP concentration and not with the proton motive force, and is inhibited by vanadate, an ATPase inhibitor [1]. Mutacin 1140, although differing from nisin in not forming distinct pores in certain membrane systems, still binds lipid II and interferes with cell wall synthesis, placing it mechanistically separate from mutacin-2 [2].

Antimicrobial mechanism of action Lantibiotic classification ATP depletion assay

Evidence Item 2: Zero Net Charge at Physiological pH — Physicochemical Differentiation from Cationic Lantibiotics

Mutacin-2 exhibits a zero net charge as documented in structural characterization studies, in contrast to the highly cationic character of nisin (+4 at pH 7) and mutacin 1140. The computed charge at pH 7 for mutacin-2 is -2.092 [1], and the mature peptide sequence NRWWQGVVPTVSYECRMNSWQHVFTCC contains an equal number of basic (Arg2, His1; no Lys) and acidic residues (Glu1, Asp0), yielding a near-neutral isoelectric point (calculated pI 4.665) [1]. This differs markedly from nisin (pI ~9.0) and mutacin 1140, which carry net positive charges critical for their electrostatic interaction with anionic bacterial membrane lipids [2]. The zero-net-charge property of mutacin-2 is a distinguishing structural feature that places it outside the canonical amphipathic, cationic antimicrobial peptide paradigm [2].

Lantibiotic physicochemical properties Net charge Formulation solubility

Evidence Item 3: Unique Structural Architecture — Three Thioether Bridges with Dehydrobutyrine at Position 25

The solution structure of mutacin-2, determined by NMR and mass spectrometry, reveals a unique thioether bridge topology: three bridges connecting Cys15–Ser/Thr10, Cys26–Ser/Thr12, and Cys27–Ser/Thr19, with Thr25 post-translationally modified to the didehydro amino acid dehydrobutyrine (Dhb) [1]. This 3-bridge pattern differs from the 5-ring architecture of nisin (rings A–E, with rings A and B forming the lipid II binding cage) and the 4-ring structure of mutacin 1140 (epidermin-like) [2]. Within the lacticin 481 subgroup, mutacin-2 is distinguished by its N-terminal α-helix connected via a rigid hinge region (Pro9–Thr10) to the C-terminal globular domain — a structural feature documented specifically for mutacin-2 [3]. The presence of Dhb at Thr25, confirmed by NMR, is essential for antimicrobial activity, as substitution abolishes function [1].

Lantibiotic post-translational modification Thioether bridge topology Dehydrobutyrine

Evidence Item 4: Documented Activity Against Gram-Negative Pathogens Including H. pylori, C. jejuni, and N. gonorrhoeae

Mutacin-2 has experimentally validated antibacterial activity against a panel of Gram-negative pathogens that includes Helicobacter pylori, Campylobacter jejuni, and Neisseria gonorrhoeae, as documented in the CAMPR3 database and UniProt annotation [1][2]. This Gram-negative spectrum is notably broader than that of nisin, which requires outer membrane permeabilizers (e.g., EDTA) to achieve Gram-negative activity under standard conditions, and exceeds the range of mutacin 1140, which is primarily active against Gram-positive organisms [3]. The Gene Ontology annotation includes 'defense response to Gram-negative bacterium' (GO:0050829), supported by direct assay evidence (IDA) [2]. The inclusion of H. pylori — a microaerophilic gastric pathogen — is particularly significant given the acidic pH stability of mutacin-2 and the clinical challenge of eradicating this organism [1].

Broad-spectrum lantibiotic Gram-negative antibacterial Helicobacter pylori

Evidence Item 5: Clustered, Transferable Biosynthetic Gene Cluster — Engineering and Production Advantage

The entire mutacin-2 biosynthetic machinery is encoded by a compact, contiguous gene cluster of seven open reading frames — mutR (regulator), mutA (structural gene, encodes prepromutacin), mutM (modification enzyme), mutT (ABC transporter), and mutFEG (immunity cluster) — and this cluster can be transferred en bloc as a single functional unit to non-producing S. mutans strains [1]. Transformants of S. mutans UA159 (non-mutacin producer) and UA140 (mutacin I producer) with chromosomal DNA from T8 acquired the ability to produce mutacin-2 [1]. The cluster's compactness and transferability contrast with the larger, more dispersed biosynthetic loci of nisin (nisABTCIPRK, 10+ genes) and lacticin 481 (lctAMTFEG), and the mutacin-2 modification machinery (MutM) has demonstrated promiscuity in processing non-native core peptides, enabling biosynthesis of novel lantibiotic variants with up to 52% sequence divergence from the wild-type core [2].

Lantibiotic biosynthesis Gene cluster transferability Heterologous expression

Evidence Item 6: pH and Thermal Stability Profile Enabling Oral Cavity and Food Preservation Applications

Mutacin-2 is stable from pH 2.0 to 4.0 with decreasing activity at higher pH, and is thermostable at 100°C for 30 minutes, as documented in the US patent US5872001 and UniProt annotation [1][2]. The patent specifies stability across pH 4–10 with a pI > 8.4 for the purified peptide [1]. This pH tolerance profile is broader than that of nisin, which exhibits maximal stability at pH 2.0–3.0 but rapidly degrades above pH 7.0 and loses activity upon autoclaving at neutral pH [3]. Mutacin-2's acid stability is particularly relevant in the context of the oral cavity, where pH can fluctuate from 2.0 (active caries) to 7.5, making it effective across the full range of conditions encountered in dental biofilms [2]. A food preservation patent (WO-2015120100-A1) explicitly lists mutacin-2 for pathogen control in food systems [4].

Lantibiotic stability pH resistance Thermal stability food preservation

Mutacin-2 Procurement-Relevant Research and Industrial Application Scenarios


Oral Biofilm Ecology and Competitive Exclusion Studies Using Mutacin-2-Producing S. mutans Strains

Mutacin-2 is uniquely suited for oral microbiology studies investigating interspecies competition within dental biofilms. Its production by group II S. mutans strains confers a measurable competitive advantage, enabling the producer strain to inhibit and displace competing oral streptococci and other Gram-positive biofilm residents [1]. The documented pH stability of mutacin-2 across pH 2–10 ensures bioactivity throughout the fluctuating pH ranges encountered in cariogenic biofilms, a condition under which nisin is inactivated above pH 7 [2]. The availability of the transferable biosynthetic gene cluster allows construction of isogenic mutacin-positive and mutacin-negative strains for rigorous competitive fitness experiments [3]. Researchers procuring mutacin-2 for oral ecology studies should select this compound specifically because no alternative lantibiotic (nisin, mutacin 1140, lacticin 481) reproduces both the pH stability profile and the native ecological context of S. mutans biofilm competition.

Mechanism-of-Action Studies Targeting Bacterial Energy Metabolism Rather than Membrane Integrity

Mutacin-2 is the only lantibiotic with conclusively demonstrated primary action via intracellular ATP pool depletion coupled to inhibition of essential metabolic enzymes, rather than membrane pore formation or cell wall precursor sequestration [1]. This distinct mechanism makes it the compound of choice for studies aimed at validating ATP-depletion as a bactericidal strategy, investigating vanadate-sensitive metabolic targets, or profiling resistance mechanisms that evade pore-forming agents. Researchers comparing lantibiotic mechanisms should note that mutacin-2's action is correlated with ATP concentration rather than the proton motive force, distinguishing it from both type A (nisin, mutacin 1140) and type B (mersacidin) antibiotics [1][2]. Procurement of mutacin-2, rather than nisin, is essential for studies where membrane permeabilization endpoints would confound the measurement of intracellular metabolic inhibition.

Gram-Negative Pathogen Control in Food Preservation and Anti-Helicobacter Formulations

Mutacin-2's experimentally validated activity against Gram-negative pathogens — including Helicobacter pylori, Campylobacter jejuni, and Neisseria gonorrhoeae — without the need for outer membrane permeabilizing agents distinguishes it from nisin and mutacin 1140, which lack standalone Gram-negative efficacy [1]. Its inclusion in patent WO-2015120100-A1 as a pathogen control agent for food systems underscores industrial interest [2]. The thermostability at 100°C for 30 minutes further supports processing compatibility in food manufacturing environments [3]. For researchers developing anti-H. pylori interventions or food-grade antimicrobials targeting Campylobacter, mutacin-2 is the lantibiotic of choice, as nisin requires chemical permeabilizers for Gram-negative coverage and lacticin 481 lacks Gram-negative spectrum entirely. Procurement decisions for food safety and gastric pathogen applications should prioritize mutacin-2 over generic lantibiotics.

Lantibiotic Bioengineering and Combinatorial Biosynthesis Using the Mutacin-2 Machinery

The compact, transferable mutacin-2 biosynthetic gene cluster (7 ORFs) and the demonstrated promiscuity of its modification enzyme MutM — which can process non-native core peptides with up to 52% sequence divergence from the wild-type core to yield bioactive products — establish mutacin-2 as a preferred platform for lantibiotic bioengineering [1][2]. This promiscuity exceeds that reported for the nisin modification machinery (NisB/NisC), which shows stricter substrate specificity [3]. Researchers seeking to create novel lantibiotic variants through combinatorial biosynthesis should procure mutacin-2 and its associated genetic tools (mutA, mutM, T8 host strain) because the system offers experimentally validated heterologous peptide production capability that the lacticin 481 and nisin systems do not match in terms of sequence tolerance.

Quote Request

Request a Quote for Lantibiotic mutacin-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.